4-Chloro-3-methyl-2-nitrobenzoic acid
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Overview
Description
4-Chloro-3-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methyl-2-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 4-chloro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 4-Chloro-3-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Chloro-3-methyl-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-3-methyl-2-nitrobenzoic acid exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The chlorine atom and methyl group influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 3-Methyl-4-nitrobenzoic acid
- 2-Methyl-3-nitrobenzoic acid
Comparison: 4-Chloro-3-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which affects its reactivity and applications. For instance, the presence of both a chlorine atom and a nitro group on the benzene ring makes it more reactive in nucleophilic substitution reactions compared to its analogs .
Properties
Molecular Formula |
C8H6ClNO4 |
---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(9)3-2-5(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
HOZVCOBRLFTJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
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